Benzo[d][1,3]dioxole-5-carbonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d][1,3]dioxole-5-carbonyl fluoride is an organic compound with the molecular formula C8H5FO3 and a molecular weight of 168.12 g/mol It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a 1,3-dioxole ring
Vorbereitungsmethoden
The synthesis of Benzo[d][1,3]dioxole-5-carbonyl fluoride typically involves the reaction of benzo[d][1,3]dioxole with a fluorinating agent. One common method is the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with thionyl fluoride (SOF2) under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Benzo[d][1,3]dioxole-5-carbonyl fluoride can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Benzo[d][1,3]dioxole-5-carbonyl fluoride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anticancer and antioxidant properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of Benzo[d][1,3]dioxole-5-carbonyl fluoride depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved can vary depending on the specific compound being synthesized and its intended use .
Vergleich Mit ähnlichen Verbindungen
Benzo[d][1,3]dioxole-5-carbonyl fluoride can be compared with other benzodioxole derivatives, such as:
Benzo[d][1,3]dioxole-5-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Benzo[d][1,3]dioxole-5-carbonyl chloride: Another related compound, which can be used as an intermediate in the synthesis of various derivatives.
Benzo[d][1,3]dioxole-5-methyl: This compound has a similar benzodioxole core but with a methyl group instead of a carbonyl fluoride group.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Eigenschaften
Molekularformel |
C8H5FO3 |
---|---|
Molekulargewicht |
168.12 g/mol |
IUPAC-Name |
1,3-benzodioxole-5-carbonyl fluoride |
InChI |
InChI=1S/C8H5FO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 |
InChI-Schlüssel |
QKEALPNOCCMPEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.